molecular formula C17H26O3 B14351425 5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate CAS No. 91451-84-2

5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate

Cat. No.: B14351425
CAS No.: 91451-84-2
M. Wt: 278.4 g/mol
InChI Key: VXHJKSSKBNDCSU-UHFFFAOYSA-N
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Description

5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as Vilsmeier-Haack or Duff formylation.

    Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research is ongoing to explore its effects on biological systems and its potential therapeutic applications.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate involves its interaction with specific molecular targets. The formyl and acetate groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The cyclohexyl ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enal
  • 3-(Acetyloxymethylidene)-5-(2,2-dimethyl-6-methylidenecyclohexyl)pent-1-enyl acetate

Uniqueness

The uniqueness of 5-(2,2-Dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-en-1-yl acetate lies in its specific combination of functional groups and its structural configuration. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

91451-84-2

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

[5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-formylpent-3-enyl] acetate

InChI

InChI=1S/C17H26O3/c1-13-6-5-10-17(3,4)16(13)8-7-15(12-18)9-11-20-14(2)19/h7,12,16H,1,5-6,8-11H2,2-4H3

InChI Key

VXHJKSSKBNDCSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC(=CCC1C(=C)CCCC1(C)C)C=O

Origin of Product

United States

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